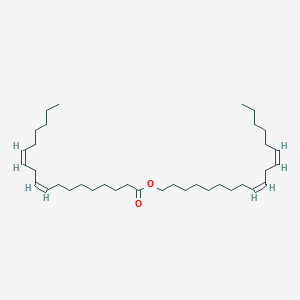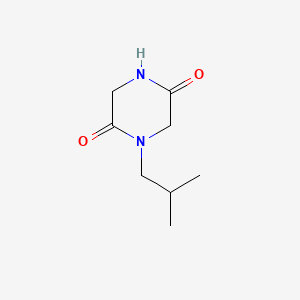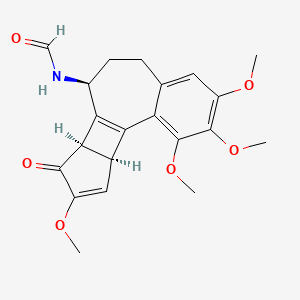
Tetrahydrofuran(Stabilized)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrofuran, also known as oxolane, is a heterocyclic organic compound with the chemical formula C₄H₈O. It is a colorless, water-miscible liquid with a low viscosity and an ether-like odor. Tetrahydrofuran is primarily used as a solvent in various chemical reactions and as a precursor to polymers. It is classified as a cyclic ether and is known for its ability to dissolve a wide range of polar and non-polar compounds .
準備方法
Synthetic Routes and Reaction Conditions: Tetrahydrofuran can be synthesized through several methods:
Dehydration of 1,4-Butanediol: The most common industrial method involves the acid-catalyzed dehydration of 1,4-butanediol.
Hydrogenation of Furan: Another method involves the catalytic hydrogenation of furan, which can be derived from pentose sugars.
Oxidation of n-Butane: DuPont developed a process where n-butane is oxidized to crude maleic anhydride, followed by catalytic hydrogenation to produce tetrahydrofuran.
Industrial Production Methods:
Acid-Catalyzed Dehydration: This method involves the use of strong acids like sulfuric acid to catalyze the dehydration of 1,4-butanediol at elevated temperatures.
Catalytic Hydrogenation: This method uses catalysts such as nickel or palladium to hydrogenate furan at high pressures and temperatures.
Types of Reactions:
Oxidation: Tetrahydrofuran can be oxidized to form compounds like succinic acid and butyrolactone.
Reduction: It can undergo reduction reactions to form various alcohols.
Substitution: Tetrahydrofuran is known for its role in substitution reactions, such as the S_N2 mechanism, where it acts as a solvent.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: Often involve nucleophiles like halides or alkoxides in the presence of a base.
Major Products:
Oxidation Products: Succinic acid, butyrolactone.
Reduction Products: Various alcohols.
Substitution Products: Substituted tetrahydrofuran derivatives.
科学的研究の応用
Tetrahydrofuran has a wide range of applications in scientific research:
Chemistry: Used as a solvent in Grignard reactions, reductions, and polymerizations.
Biology: Employed in the preparation of biological samples and as a solvent for various biochemical reactions.
Medicine: Used in the synthesis of pharmaceuticals and as a solvent for drug formulations.
Industry: Utilized in the production of polyurethanes, polyvinyl chloride, and other polymers.
作用機序
Tetrahydrofuran acts primarily as a solvent, facilitating various chemical reactions by dissolving reactants and providing a medium for the reaction to occur. Its oxygen atom can coordinate with Lewis acids, making it a useful ligand in coordination chemistry. In polymerization reactions, tetrahydrofuran can undergo ring-opening polymerization to form poly(tetramethylene ether) glycol .
類似化合物との比較
Furan: An unsaturated analog of tetrahydrofuran, less stable and more reactive.
Dioxane: A six-membered cyclic ether, less volatile and more toxic than tetrahydrofuran.
Diethyl Ether: A common solvent with similar properties but lower boiling point and higher volatility.
Uniqueness: Tetrahydrofuran is unique due to its combination of high polarity, low viscosity, and ability to dissolve a wide range of compounds. Its stability and relatively low toxicity make it a preferred solvent in many applications compared to its analogs .
特性
CAS番号 |
109-99-0 |
|---|---|
分子式 |
C76H148N2O31 |
分子量 |
1586.003 |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-aminooxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-undecyltridecanedioic acid |
InChI |
InChI=1S/C76H148N2O31/c1-2-3-4-5-6-8-11-14-17-21-76(75(83)84,22-18-15-12-9-7-10-13-16-19-72(79)80)74(82)78-23-25-86-27-29-88-31-33-90-35-37-92-39-41-94-43-45-96-47-49-98-51-53-100-55-57-102-59-61-104-63-65-106-67-69-108-71-70-107-68-66-105-64-62-103-60-58-101-56-54-99-52-50-97-48-46-95-44-42-93-40-38-91-36-34-89-32-30-87-28-26-85-24-20-73(81)109-77/h2-71,77H2,1H3,(H,78,82)(H,79,80)(H,83,84) |
InChIキー |
CKBXMOVWKHHYOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(CCCCCCCCCCC(=O)O)(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tetrasodium;2-[[1-[4-[4-[[4-[4-[4-[(2-carboxylato-4-sulfonatophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]phenyl]carbamoylamino]phenyl]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-sulfonatobenzoate](/img/structure/B579010.png)

![2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE](/img/structure/B579016.png)
![2H-Thiazolo[5,4-e]indazole](/img/structure/B579017.png)

![Cyclopenta[cd]pleiadene](/img/structure/B579020.png)



